5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both imidazole and pyrrolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine typically involves the formation of the imidazole ring followed by its fusion with the pyrrolopyridine structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted pyridine with an imidazole derivative in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyrrolopyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrrolopyridine rings .
Scientific Research Applications
5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action can include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole derivative with broad applications in medicinal chemistry.
Pyrrolopyridine: A related compound with similar structural features but different functional groups.
Uniqueness
5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine is unique due to its combined imidazole and pyrrolopyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications .
Properties
Molecular Formula |
C12H12N4 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-(1,5-dimethylimidazol-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H12N4/c1-8-6-15-12(16(8)2)10-5-9-3-4-13-11(9)14-7-10/h3-7H,1-2H3,(H,13,14) |
InChI Key |
ITADYYQDSSWYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C)C2=CN=C3C(=C2)C=CN3 |
Origin of Product |
United States |
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